(2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide
CAS No.: 866342-32-7
Cat. No.: VC7119958
Molecular Formula: C24H21N3O4S
Molecular Weight: 447.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866342-32-7 |
|---|---|
| Molecular Formula | C24H21N3O4S |
| Molecular Weight | 447.51 |
| IUPAC Name | (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,4-dimethylphenyl)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C24H21N3O4S/c1-16-12-13-19(14-17(16)2)25-23(28)21-15-18-8-6-7-11-22(18)31-24(21)26-27-32(29,30)20-9-4-3-5-10-20/h3-15,27H,1-2H3,(H,25,28)/b26-24- |
| Standard InChI Key | YWPSWRVKSYXCMZ-LCUIJRPUSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a chromene backbone fused with a benzenesulfonamidoimino group at position 2 and a 3,4-dimethylphenylcarboxamide moiety at position 3 (Figure 1). The Z-configuration of the imino group is critical for its stereochemical stability, as confirmed by its IUPAC name: (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,4-dimethylphenyl)chromene-3-carboxamide. The chromene core (a benzopyran derivative) provides a planar aromatic system, while the sulfonamido and dimethylphenyl groups introduce steric and electronic modifications that influence solubility and target binding.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 866342-32-7 | |
| Molecular Formula | ||
| Molecular Weight | 447.51 g/mol | |
| IUPAC Name | (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,4-dimethylphenyl)chromene-3-carboxamide | |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4)C | |
| Solubility | Not available |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide follows multi-component reactions typical of chromene derivatives . A plausible route involves:
-
Condensation: Reacting dimedone (5,5-dimethylcyclohexane-1,3-dione) with ethyl 3-oxobutanoate and an aromatic aldehyde under basic conditions (e.g., triethylamine) to form a tetrahydrochromene intermediate .
-
Sulfonylation: Introducing the benzenesulfonamido group via nucleophilic substitution or hydrazine coupling.
-
Carboxamide Formation: Coupling the intermediate with 3,4-dimethylaniline using carbodiimide-based activating agents.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | Dimedone, ethyl 3-oxobutanoate, aldehyde, triethylamine, ethanol | Tetrahydrochromene carboxylate |
| Sulfonylation | Benzenesulfonyl chloride, hydrazine, DMF | Sulfonamidoimino group incorporation |
| Amidation | 3,4-Dimethylaniline, EDC/HOBt | Carboxamide formation |
Mechanistic Insights
The Z-configuration of the imino group is stabilized by intramolecular hydrogen bonding between the sulfonamido nitrogen and the chromene oxygen. This conformation restricts rotation around the C=N bond, enhancing binding specificity to biological targets .
Comparative Analysis with Analogous Compounds
Substituent Effects
Replacing the 3,4-dimethylphenyl group with a 3,5-dimethoxyphenyl moiety (as in CAS 902298-26-4) increases molecular weight to 479.5 g/mol and alters electronic properties, potentially enhancing antioxidant capacity but reducing solubility .
Structural-Activity Relationships (SAR)
-
Electron-Donating Groups: Methoxy substituents improve radical scavenging but may reduce anticancer potency .
-
Sulfonamido Linkers: Enhance target affinity through hydrogen bonding with enzymatic active sites.
Challenges and Future Directions
Despite its promise, (2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide faces hurdles such as poor solubility and uncharacterized pharmacokinetics. Future studies should prioritize:
-
Solubility Enhancement: Prodrug strategies or nanoparticle formulations.
-
Target Identification: Proteomic profiling to elucidate molecular targets.
-
In Vivo Validation: Efficacy and toxicity studies in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume